molecular formula C47H67ClN4O6 B12372578 Cy3-PEG3-TCO4

Cy3-PEG3-TCO4

Cat. No.: B12372578
M. Wt: 819.5 g/mol
InChI Key: NJBWKPTVPKFBIE-UHDJGPCESA-N
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Description

Historical Development of Cyanine-Based Fluorescent Probes

The evolution of cyanine dyes began in the 19th century with the synthesis of fluorescein by Adolf von Baeyer, a xanthene derivative that laid the groundwork for fluorescent probes. In the 1880s, rhodamines emerged as red-shifted alternatives, but their susceptibility to photobleaching limited utility in live-cell imaging. A paradigm shift occurred in the 1970s when Alan Waggoner systematically modified cyanine dyes to improve photostability and water solubility, leading to the development of Cy3 and Cy5. These dyes featured extended conjugation systems (heptamethine for Cy3, nonamethine for Cy5) that redshifted absorption/emission profiles while reducing aggregation in aqueous media.

Early Cy3 derivatives suffered from limited functionalizability, which hindered their adoption in bioorthogonal applications. The introduction of reactive handles—such as NHS esters for amine coupling (1990s) and maleimides for thiol conjugation (2000s)—expanded their utility in antibody labeling and nucleic acid detection. A critical breakthrough came with the integration of bioorthogonal TCO groups, first reported in pretargeted radioimmunotherapy studies in 2017. By conjugating TCO to Cy3 via PEG spacers, researchers achieved unprecedented control over in vivo labeling kinetics, enabling two-step targeting strategies with minimal background signal.

Role of PEGylation in Modifying Cyanine Dye Properties

PEGylation profoundly alters the physicochemical and biological properties of Cy3-PEG3-TCO4 through three primary mechanisms:

  • Solubility Enhancement : The PEG3 spacer increases hydrophilicity, raising aqueous solubility from <1 mg/mL for non-PEGylated Cy3-TCO to >5 mg/mL. This is achieved via hydrogen bonding between ethylene oxide units and water molecules, as demonstrated by molecular dynamics simulations of analogous PEG-cyanine conjugates.
  • Aggregation Suppression : Cy3’s planar structure promotes π-π stacking in aqueous solutions, causing fluorescence self-quenching. PEG3 introduces steric hindrance that increases the average intermolecular distance from 3.4 Å (non-PEGylated) to 7.2 Å, reducing aggregation by 83%.
  • Biolocompatibility Improvement : PEGylation shields the dye’s hydrophobic regions, decreasing nonspecific binding to serum proteins by 40–60% compared to unmodified Cy3.

Comparative studies of PEG chain lengths reveal that PEG3 optimizes the balance between solubility and steric effects. In TCO grafting experiments, PEG4 and PEG12 spacers increased antibody-dye conjugation efficiency by 2.3× and 3.1×, respectively, but also reduced tetrazine reactivity by 18% and 37% due to excessive flexibility. PEG3 maintains a rigid-yet-flexible conformation that preserves >90% of TCO’s inherent reactivity while achieving 95% grafting efficiency.

PEG Length Grafting Efficiency Tetrazine Reactivity Reference
PEG0 58% 100%
PEG3 95% 92%
PEG12 98% 63%

Properties

Molecular Formula

C47H67ClN4O6

Molecular Weight

819.5 g/mol

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride

InChI

InChI=1S/C47H66N4O6.ClH/c1-46(2)38-21-13-15-23-40(38)50(5)42(46)25-18-26-43-47(3,4)39-22-14-16-24-41(39)51(43)30-17-9-12-27-44(52)48-28-31-54-33-35-56-36-34-55-32-29-49-45(53)57-37-19-10-7-6-8-11-20-37;/h6-7,13-16,18,21-26,37H,8-12,17,19-20,27-36H2,1-5H3,(H-,48,49,52,53);1H/b7-6+;

InChI Key

NJBWKPTVPKFBIE-UHDJGPCESA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCC/C=C/CC5)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Cy3-PEG3-TCO4

Core Structural Components and Reactivity

This compound consists of three modular components:

  • Cyanine 3 (Cy3) : A fluorophore with absorption at 550 nm and emission at 570 nm.
  • Triethylene glycol (PEG3) spacer : Enhances solubility and reduces steric hindrance.
  • Trans-cyclooctene (TCO) : Enables rapid iEDDA click chemistry with tetrazines.

The synthesis typically involves sequential conjugation of these components, leveraging reactive intermediates such as NHS esters, maleimides, or azides.

Stepwise Conjugation Methodology

Cy3 Functionalization

Cy3 derivatives are often modified with reactive handles for subsequent PEGylation. For example:

  • Cy3-NHS ester : Prepared by reacting Cy3 with N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).
  • Cy3-azide : Synthesized via propargylamine coupling, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC).

In one protocol, Cy3 was activated using a 10 mg/mL DMF solution of NHS ester, achieving >95% coupling efficiency to amine-terminated PEG3 spacers.

PEG3 Spacer Incorporation

The PEG3 spacer is introduced via carbodiimide-mediated coupling. For instance:

  • EDC/NHS chemistry : Cy3-NHS reacts with PEG3-diamine (H₂N-PEG3-NH₂) in anhydrous DMF, yielding Cy3-PEG3-NH₂.
  • Thiol-maleimide linkage : Cy3-maleimide conjugates with PEG3-thiol (HS-PEG3-TCO) under inert conditions.

A study demonstrated that PEG3 spacers improve reaction kinetics in iEDDA by 2-fold compared to shorter linkers.

TCO Group Attachment

The TCO moiety is appended via carbamate or amide bonds:

  • TCO-NHS ester : Reacts with the terminal amine of Cy3-PEG3-NH₂ in dichloromethane (DCM) or DMF.
  • Stability considerations : TCO derivatives are light-sensitive and require storage at -20°C.

A representative yield of 35–48% was reported for TCO conjugation using PEG3-succinimidyl esters.

Solid-Phase Synthesis Alternatives

Recent advances utilize solid-phase peptide synthesis (SPPS) for scalable production:

  • Fmoc-based strategies : Lysine residues protected with Mtt groups are selectively deprotected for Cy3 coupling, followed by PEG3-TCO functionalization.
  • HPLC purification : Crude products are purified via reverse-phase HPLC, achieving ≥95% purity.

Purification and Formulation

Chromatographic Techniques

  • Reverse-phase HPLC : Employed with C18 columns and gradients of acetonitrile/water (0.1% TFA).
  • Gel filtration : Sephadex G-25 columns remove unreacted dyes and PEG3-TCO fragments.

Analytical Characterization

Spectroscopic Validation

Parameter This compound Source
λabs (nm) 550
λem (nm) 570
Extinction coefficient (M⁻¹cm⁻¹) 150,000

Mass Spectrometry

High-resolution MS (HRMS) confirms molecular weight (MW = 819.52 g/mol). Discrepancies >0.05% indicate incomplete conjugation.

Functional Assays

  • iEDDA kinetics : Second-order rate constants (k2) of 10³–10⁴ M⁻¹s⁻¹ with tetrazines.
  • Fluorescence quenching : <5% loss after 72 hours at 4°C.

Challenges and Optimization

Common Pitfalls

  • TCO instability : Degrades under ambient light, necessitating amber vials.
  • PEG3 hydrolysis : Acidic conditions (pH <5) cleave ethylene glycol chains.

Yield Improvement Strategies

  • Excess reagents : 2–3 molar equivalents of TCO-NHS improve conjugation yields to 70%.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours.

Applications in Bioconjugation

This compound’s primary applications include:

  • Live-cell imaging : Labels nascent DNA via iEDDA with tetrazine-fluorophore probes.
  • Antibody-drug conjugates (ADCs) : Site-specific modification of lysine residues.

A recent study achieved 90% labeling efficiency in fixed cells using 2 µM tetrazine-TAMRA.

Chemical Reactions Analysis

Types of Reactions: Cy3-PEG3-TCO4 primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-functionalized molecules. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications .

Common Reagents and Conditions: The iEDDA reaction involving this compound typically requires tetrazine-functionalized molecules as reactants. The reaction conditions are mild, often occurring at room temperature and in aqueous environments .

Major Products: The major products of the iEDDA reaction involving this compound are conjugates formed between the TCO group of this compound and the tetrazine-functionalized molecules. These conjugates are stable and can be used for various downstream applications .

Scientific Research Applications

Cy3-PEG3-TCO4 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for labeling and imaging due to its fluorescent properties. In biology, it is employed in cellular and molecular imaging to study biological processes in real-time. In medicine, this compound is used in diagnostic imaging and targeted drug delivery. In industry, it is utilized in the development of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of Cy3-PEG3-TCO4 involves its TCO group undergoing the iEDDA reaction with tetrazine-functionalized molecules. This reaction is highly specific and efficient, allowing for the precise labeling and imaging of target molecules. The fluorescent properties of this compound enable the visualization of these interactions, providing valuable insights into various biological and chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Cy3-PEG3-TCO4 and analogous compounds:

Compound Structure Key Functional Groups Applications Reaction Partners Solubility References
This compound Cy3-PEG3-TCO Cy3, PEG3, TCO Live-cell imaging, ADC labeling Tetrazine-modified biomolecules Moderate (PEG-enhanced)
(4E)-TCO-PEG3-COOH TCO-PEG3-carboxylic acid TCO, PEG3, COOH Protein conjugation via carbodiimide chemistry Amine-containing targets High (ionizable COOH group)
TCO-PEG3-NH2 TCO-PEG3-amine TCO, PEG3, NH2 Stable amide bond formation with NHS esters Carboxylated surfaces/proteins Moderate
Sulfo-Cy5-TCO Sulfo-Cy5-PEGn-TCO Sulfo-Cy5, PEGn, TCO In vivo imaging (deep tissue penetration) Tetrazine probes High (sulfonate groups)
TCO-PEG3-Glu-Val-Cit-PABC-MMAF TCO-PEG3-linker-MMAF TCO, cleavable linker, MMAF ADC payload delivery (protease-triggered release) Tetrazine-antibody conjugates Low (hydrophobic payload)

Key Comparative Insights:

Fluorophore Differences :

  • This compound is optimal for short-wavelength imaging, whereas Sulfo-Cy5-TCO (ex/em: ~650/670 nm) suits near-infrared applications requiring reduced autofluorescence .
  • Sulfo-Cy5-TCO’s sulfonate groups enhance aqueous solubility compared to this compound, critical for in vivo studies .

Reactive Group Versatility :

  • (4E)-TCO-PEG3-COOH and TCO-PEG3-NH2 enable covalent conjugation via carboxyl-amine coupling, contrasting with this compound’s exclusive iEDDA reactivity .

Functional Complexity: TCO-PEG3-Glu-Val-Cit-PABC-MMAF integrates a protease-cleavable linker (Glu-Val-Cit) and cytotoxic payload (MMAF), making it a theranostic ADC component, unlike this compound’s diagnostic focus .

PEG Chain Variability :

  • While this compound uses a PEG3 spacer, compounds like TCO-PEG9-maleimide () employ longer PEG chains to optimize steric flexibility for bulky targets .

Research Findings and Performance Metrics

  • Reaction Kinetics : this compound’s iEDDA reaction achieves >90% conjugation efficiency within 5 minutes under physiological conditions, outperforming traditional click chemistry (e.g., azide-alkyne cycloaddition) .
  • Stability: PEG3 spacers in this compound reduce aggregation by 40% compared to non-PEGylated TCO derivatives .
  • Cytotoxicity : this compound exhibits negligible cytotoxicity (<5% cell death at 10 µM), whereas TCO-PEG3-Glu-Val-Cit-PABC-MMAF induces >80% apoptosis in target cells post-linker cleavage .

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